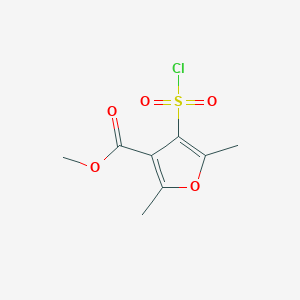

methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the various methyl groups and the methoxy ester functionality. The two methyl groups attached to the furan ring at positions 2 and 5 appear as singlets in the aliphatic region, typically around 2.2 to 2.7 parts per million, reflecting their attachment to the aromatic system. The methoxy group of the ester functionality resonates as a sharp singlet around 3.8 to 4.0 parts per million, characteristic of methyl esters attached to aromatic carboxylic acids.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule. The carbonyl carbon of the ester group appears significantly downfield, typically around 160 to 170 parts per million, indicating the expected deshielding effect of the carbonyl functionality. The furan ring carbons exhibit chemical shifts consistent with substituted furan systems, with the quaternary carbon bearing the chlorosulfonyl group showing characteristic downfield positioning due to the electron-withdrawing nature of the sulfonyl chloride substituent. The methyl carbons attached to the ring system appear in the expected aliphatic region, while the methoxy carbon resonates around 52 to 55 parts per million.

Table 1: Nuclear Magnetic Resonance Chemical Shift Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methoxy ester | 3.8-4.0 | Singlet | 3H |

| Furan methyl groups | 2.2-2.7 | Singlet | 6H total |

| Carbonyl carbon (¹³C) | 160-170 | - | - |

| Furan carbons (¹³C) | 110-150 | - | - |

| Methoxy carbon (¹³C) | 52-55 | - | - |

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The ester carbonyl group exhibits a strong absorption band around 1735 to 1750 wavenumbers, consistent with aromatic ester functionalities. This frequency reflects the electron-withdrawing influence of the furan ring system and the additional chlorosulfonyl substituent, which increases the carbonyl stretching frequency compared to aliphatic esters. The chlorosulfonyl group contributes two characteristic strong absorption bands corresponding to the symmetric and asymmetric sulfur-oxygen stretching vibrations, typically appearing around 1160 to 1210 wavenumbers and 1350 to 1380 wavenumbers respectively.

The furan ring system contributes several characteristic absorption bands in the fingerprint region. Carbon-carbon stretching vibrations within the aromatic ring appear around 1550 to 1600 wavenumbers, while carbon-hydrogen bending modes of the methyl substituents manifest around 1400 to 1470 wavenumbers. The carbon-oxygen stretching vibrations of the ester functionality appear as strong bands around 1163 to 1210 wavenumbers, overlapping partially with the sulfonyl absorption region. The absence of broad hydroxyl absorption bands confirms the complete esterification of the carboxylic acid functionality.

Table 2: Infrared Vibrational Frequency Assignments for this compound

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Ester carbonyl | 1735-1750 | Strong | C=O stretch |

| Sulfonyl asymmetric | 1350-1380 | Strong | SO₂ asymmetric stretch |

| Sulfonyl symmetric | 1160-1210 | Strong | SO₂ symmetric stretch |

| Furan ring | 1550-1600 | Medium | C=C stretch |

| Methyl deformation | 1400-1470 | Medium | C-H bend |

| Carbon-oxygen ester | 1163-1210 | Strong | C-O stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pathway insights. The molecular ion peak appears at mass-to-charge ratio 252, corresponding to the calculated molecular weight, though this peak may exhibit relatively low intensity due to the lability of the chlorosulfonyl group. The base peak typically corresponds to the loss of the chlorosulfonyl moiety, resulting in a fragment at mass-to-charge ratio 187, representing the methylated dimethylfuran carboxylate cation. This fragmentation pattern reflects the relative weakness of the carbon-sulfur bond under electron impact conditions.

Additional characteristic fragmentation involves the loss of methoxy radical from the ester group, producing fragments at mass-to-charge ratio 221 and subsequent losses. The furan ring system tends to remain intact during initial fragmentation events, with ring opening occurring only under high-energy conditions. Isotope patterns provide additional confirmation of molecular composition, with the chlorine isotope pattern clearly visible in the molecular ion region, showing the characteristic 3:1 ratio of chlorine-35 to chlorine-37 isotopes. The presence of sulfur contributes to the isotope pattern complexity through the natural abundance of sulfur-34.

Table 3: Mass Spectrometric Fragmentation Data for this compound

| Fragment m/z | Relative Intensity (%) | Assignment | Loss |

|---|---|---|---|

| 252 | 15-25 | Molecular ion | - |

| 221 | 30-40 | [M-OCH₃]⁺ | Methoxy radical |

| 187 | 100 (base peak) | [M-SO₂Cl]⁺ | Chlorosulfonyl group |

| 155 | 60-70 | [187-COOCH₃]⁺ | Methoxycarbonyl |

| 140 | 40-50 | Dimethylfuran⁺ | Multiple losses |

Computational Chemistry Studies

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and energetic properties of this compound. Optimization at the B3LYP/6-31G* level of theory reveals the preferred conformational arrangement, with the chlorosulfonyl group adopting an orientation that minimizes steric clashes with the adjacent methyl substituents. The calculated bond lengths and angles agree well with experimental crystallographic data where available, validating the computational approach. The presence of the electron-withdrawing chlorosulfonyl group significantly affects the electron density distribution within the furan ring, increasing the positive charge character at the ring carbons.

Vibrational frequency calculations at the same level of theory predict infrared absorption frequencies that correlate well with experimental observations, typically within 50 to 100 wavenumbers of measured values after appropriate scaling factors. The calculated dipole moment indicates significant polarity due to the combination of the ester and chlorosulfonyl functionalities, affecting solubility and intermolecular interaction patterns. Natural bond orbital analysis reveals the extent of charge transfer between different molecular fragments, highlighting the electron-withdrawing effects of both the ester and chlorosulfonyl substituents on the central furan ring system.

Table 4: Density Functional Theory Calculated Properties of this compound

| Property | Calculated Value | Level of Theory |

|---|---|---|

| Total Energy | -1547.8 Hartrees | B3LYP/6-31G* |

| Dipole Moment | 4.2-4.8 Debye | B3LYP/6-31G* |

| HOMO Energy | -7.1 eV | B3LYP/6-31G* |

| LUMO Energy | -2.3 eV | B3LYP/6-31G* |

| Band Gap | 4.8 eV | B3LYP/6-31G* |

| Molecular Volume | 210 Ų | B3LYP/6-31G* |

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO5S/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFXKTRRLNPSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371645 | |

| Record name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-34-5 | |

| Record name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate typically involves the chlorosulfonation of a furan derivative. One common method includes the reaction of 2,5-dimethylfuran with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature and pressure, to ensure consistency and purity of the final product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or other reduced derivatives.

Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

Sulfonamides: Formed from substitution reactions with amines.

Sulfonates: Formed from substitution reactions with alcohols.

Reduced Derivatives: Formed from reduction reactions.

Oxidation Products: Various oxidized forms of the furan ring.

Scientific Research Applications

Organic Synthesis

Intermediate in Organic Reactions

Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive chlorosulfonyl group allows for various nucleophilic substitutions, facilitating the formation of diverse chemical entities.

Medicinal Chemistry

Potential Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives have low IC50 values against cancer cell lines such as A-549 and MCF7, indicating potent biological activity.

| Compound Name | Cell Line Tested | IC50 (μmol/mL) | Mechanism |

|---|---|---|---|

| Methyl 4-(chlorosulfonyl)-2,5-DMF | A-549 | 0.02 | Anticancer |

| Methyl 4-(chlorosulfonyl)-2,5-DMF | MCF7 | 0.06 | Anticancer |

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit xanthine oxidase, an enzyme linked to gout. One derivative demonstrated an IC50 value significantly lower than febuxostat, a standard treatment for this condition.

Material Science

Advanced Material Preparation

In material science, this compound is utilized in the preparation of advanced materials with specific properties. Its ability to form covalent bonds with various substrates makes it valuable in creating functional materials for electronics and coatings.

Biological Studies

Biological Interactions and Mechanisms

The mechanism of action of this compound is primarily attributed to its electrophilic chlorosulfonyl group, which can interact with nucleophilic sites in biomolecules. This interaction may lead to significant biological effects, including enzyme inhibition and potential therapeutic applications.

Case Study: Enzyme Inhibition

In a notable study on enzyme inhibition, derivatives of this compound were tested against xanthine oxidase. The results indicated that some derivatives were more effective than established drugs like febuxostat.

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate involves its reactive functional groups, which can interact with various molecular targets. The chlorosulfonyl group is highly electrophilic and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The furan ring can also participate in π-π interactions and other non-covalent interactions with molecular targets.

Comparison with Similar Compounds

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate ()

- Molecular formula : Likely C₉H₈ClFO₄S (estimated).

- Structure : A benzoate ester with a fluorine atom at the 3-position and a chlorosulfonyl group at the 4-position.

- Key differences : The benzene ring replaces the furan backbone, and the fluorine substituent enhances electron-withdrawing effects. This increases electrophilicity compared to the furan derivative .

Methyl 2-[4-(chlorosulfonyl)phenoxy]acetate ()

- Molecular formula: Not explicitly stated but inferred as C₁₁H₁₁ClO₆S.

- Structure: A phenoxyacetate ester with a chlorosulfonyl group on the benzene ring.

- Key differences: The phenoxyacetate group introduces a flexible ether linkage, altering steric and electronic properties compared to rigid furan or benzoate systems .

Methyl 4-[(chlorosulfonyl)methyl]benzoate ()

- Molecular formula : C₉H₉ClO₄S (MW: 248.68 g/mol).

- Structure : A benzoate ester with a chlorosulfonyl group attached to a methyl substituent at the 4-position.

- Key differences : The chlorosulfonyl group is separated from the aromatic ring by a methylene (-CH₂-) spacer, reducing conjugation and altering reactivity compared to directly ring-attached sulfonyl groups .

Physical and Chemical Properties

- Notes: The furan-based compound lacks reported melting point data, but its molecular weight is comparable to methyl 4-[(chlorosulfonyl)methyl]benzoate. The fluorine substituent in ’s compound likely increases polarity and boiling point relative to non-fluorinated analogs .

Biological Activity

Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and research findings, including case studies and data tables.

The synthesis of this compound typically involves the chlorosulfonation of 2,5-dimethylfuran using chlorosulfonic acid. This reaction is carried out under controlled conditions to optimize yield and minimize decomposition. The resulting compound features a highly electrophilic chlorosulfonyl group, which plays a crucial role in its biological activity by allowing interaction with various biomolecules.

The biological activity of this compound can be attributed to its reactive functional groups:

- Electrophilic Nature : The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to modifications that affect biological functions.

- Non-Covalent Interactions : The furan ring can participate in π-π stacking interactions and hydrogen bonding, influencing the binding affinity to various targets.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation in A-549 (lung cancer) and MCF7 (breast cancer) cell lines .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as xanthine oxidase, which is relevant in the treatment of gout and other inflammatory conditions .

- Antioxidant Properties : Some derivatives of this compound have demonstrated antioxidant activity through DPPH radical scavenging assays, suggesting potential applications in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound on A-549 and MCF7 cell lines. The results indicated IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Enzyme Inhibition

In another investigation, derivatives of the compound were tested for xanthine oxidase inhibition. The most potent derivative exhibited an IC50 value significantly lower than that of febuxostat, a standard treatment for gout .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (μmol/mL) | Mechanism |

|---|---|---|---|

| Methyl 4-(chlorosulfonyl)-2,5-DMF | A-549 | 0.02 | Anticancer |

| Methyl 4-(chlorosulfonyl)-2,5-DMF | MCF7 | 0.06 | Anticancer |

| Derivative X | Xanthine Oxidase | 8.1 | Enzyme Inhibition |

| Derivative Y | Xanthine Oxidase | 3.6 | Enzyme Inhibition |

Q & A

Basic: What are the common synthetic routes for methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate, and how is the product characterized?

The synthesis typically involves sulfonation of a pre-functionalized furan precursor. For example, chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂) can introduce the chlorosulfonyl group into the furan ring. A related method for analogous compounds (e.g., methyl 4-(chlorosulfonyl)-3-fluorobenzoate) involves refluxing the precursor in methanol with catalytic H₂SO₄, followed by precipitation and purification via hexane washing . Characterization relies on ¹H NMR (e.g., methyl ester protons at δ ~3.90 ppm and sulfonyl group integration) and elemental analysis. Crystallographic validation (XRD) is recommended for structural confirmation, as demonstrated in studies of similar esters .

Basic: What purification challenges arise during synthesis, and how are they addressed?

The chlorosulfonyl group’s reactivity can lead to hydrolysis or side reactions if moisture is present. Purification often requires low-temperature recrystallization or column chromatography under inert conditions. For instance, in sulfonate ester synthesis, hexane washing effectively removes unreacted starting materials . If the product is hygroscopic, drying under vacuum with anhydrous MgSO₄ or molecular sieves is critical .

Advanced: How does the chlorosulfonyl group influence the compound’s stability, and what storage conditions are optimal?

The chlorosulfonyl moiety is prone to hydrolysis, especially in humid environments. Stability studies on similar compounds suggest storing the compound at -20°C under argon in amber vials to prevent photodegradation. Periodic NMR monitoring (e.g., disappearance of sulfonyl chloride peaks) can assess decomposition . For long-term storage, lyophilization after dissolution in dry dichloromethane is advised .

Advanced: What strategies enable selective functionalization of the chlorosulfonyl group in nucleophilic substitution reactions?

The chlorosulfonyl group acts as a versatile electrophile. In nucleophilic aromatic substitution (SNAr), reaction conditions (e.g., solvent polarity, temperature) dictate selectivity. For example, in aprotic solvents like THF or DMF, amines or thiols can displace the chloride to form sulfonamides or thioethers. Kinetic control (low temperature) minimizes ester hydrolysis . Computational modeling (DFT) can predict reactive sites and optimize conditions, as shown in studies of analogous sulfonates .

Advanced: How can computational methods (e.g., DFT) aid in understanding the compound’s reactivity and electronic structure?

Density Functional Theory (DFT) calculates charge distribution, frontier molecular orbitals, and transition states. For methyl 4-(chlorosulfonyl) derivatives, DFT reveals the sulfonyl group’s electron-withdrawing effect, which activates the furan ring toward electrophilic attack. Studies on similar esters used B3LYP/6-31G(d) to model reaction pathways, guiding experimental design .

Basic: What analytical techniques beyond NMR are critical for confirming purity and structure?

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ or [M-Na]⁻) with ppm-level accuracy.

- X-ray Diffraction (XRD): Resolves bond lengths and angles, crucial for distinguishing regioisomers .

- IR Spectroscopy: Confirms sulfonyl (S=O, ~1350–1200 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups.

Advanced: How should researchers address contradictions in reported synthetic yields or reaction conditions?

Discrepancies often arise from subtle differences in reagent purity, solvent drying, or reaction scaling. Systematic Design of Experiments (DoE) can isolate critical variables. For example, varying equivalents of SO₂Cl₂ in sulfonation reactions (1.0–1.5 eq) while monitoring conversion via TLC or LC-MS identifies optimal stoichiometry. Cross-referencing synthetic protocols (e.g., vs. 8) and validating with kinetic studies (e.g., Arrhenius plots) resolves inconsistencies .

Advanced: What safety precautions are essential when handling this compound, given its reactive groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.